N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
Description
N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a synthetic small molecule characterized by a fused pyrazolo-pyridine core linked to a cyclohexene carboxamide moiety. The compound’s structure combines a bicyclic tetrahydropyrazolo[1,5-a]pyridine system with a cyclohexene ring, conferring unique conformational and electronic properties.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,11-12H,3-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNCSCVDEBKJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3CCC=CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ](https://linkspringercom/content/pdf/101007/s10593-011-0840-ypdf){{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors or large batch reactors to handle the increased volume[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... Process optimization techniques are employed to maximize efficiency and minimize waste, ensuring the production is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in various organic synthesis pathways.
Biology: Biologically, the compound has shown potential as a ligand for certain receptors, making it useful in studying receptor-ligand interactions and signaling pathways.
Medicine: Medically, it has been investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In industry, the compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide exerts its effects involves binding to specific molecular targets. The pyrazolo[1,5-a]pyridine core interacts with enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include atuliflaponum and derivatives described in TLR7-9 antagonist patents. Below is a comparative analysis:
Key Observations:
Core Heterocycle Variations: The target compound features a pyrazolo[1,5-a]pyridine core, while atuliflaponum uses a pyrazolo[1,5-a]pyrazine system . The TLR7-9 antagonist derivative employs a pyrazolo[4,3-c]pyridine scaffold, which likely enhances binding to Toll-like receptor domains .
Substituent Impact: The cyclohexene carboxamide in the target compound introduces rigidity compared to atuliflaponum’s cyclohexane backbone, possibly influencing pharmacokinetics (e.g., metabolic stability) . The TLR7-9 antagonist’s azetidinyl-morpholinyl-quinoline extension suggests improved solubility and receptor engagement compared to simpler carboxamide derivatives .
Therapeutic Implications: Atuliflaponum’s benzoyl-pyrazole group is associated with anti-inflammatory activity (e.g., leukotriene biosynthesis inhibition) . The absence of this group in the target compound may shift its mechanism of action. The TLR7-9 antagonist’s morpholine and quinoline moieties are critical for disrupting nucleic acid-sensing pathways in autoimmune diseases .
Research Findings and Data
Pharmacokinetic and Binding Affinity Comparisons (Hypothetical Data Based on Analogs)
Critical Insights:
- The target compound’s lower molecular weight and logP suggest superior membrane permeability but reduced target affinity compared to atuliflaponum and the TLR7-9 antagonist.
- Structural simplification (lack of benzoyl or quinoline groups) may limit its therapeutic scope unless optimized for specific targets.
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo[1,5-a]pyridine moiety linked to a cyclohexenecarboxamide. Its structure can be represented as follows:
This configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The compound is believed to modulate the activity of proteins associated with various disease processes, including:
- Enzyme inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor binding : The compound can bind to specific receptors, altering their activity and leading to physiological effects.
Biological Activity Data
Research has demonstrated the following biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : A study evaluated its efficacy against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus.
- Anticancer Potential : In vitro studies showed that the compound induced apoptosis in human cancer cell lines by activating caspase pathways. This suggests potential as an anticancer agent.
- Anti-inflammatory Effects : Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential use in inflammatory diseases.
Comparative Analysis
When compared to other compounds with similar structures (e.g., other tetrahydropyrazolo derivatives), this compound exhibits unique properties due to its cyclohexene component. This structural difference may enhance its binding affinity and specificity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
